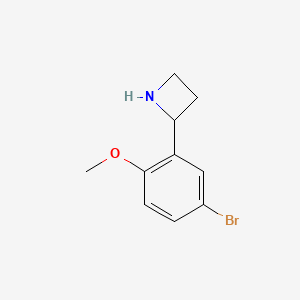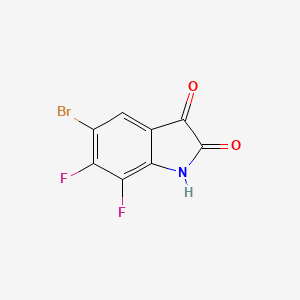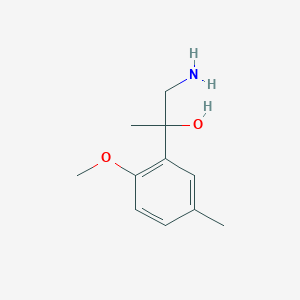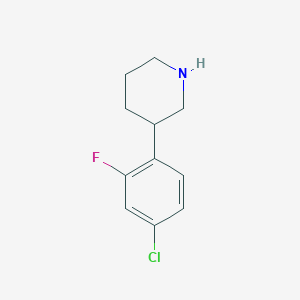
(2-Methylbutyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylbutyl)hydrazine is an organic compound with the molecular formula C5H14N2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 2-methylbutyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbutyl)hydrazine typically involves the reaction of 2-methylbutylamine with hydrazine. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The general reaction can be represented as follows:
2-Methylbutylamine+Hydrazine→this compound
The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methylbutyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo nucleophilic substitution reactions where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazines .
Applications De Recherche Scientifique
(2-Methylbutyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2-Methylbutyl)hydrazine involves its interaction with various molecular targets. It can act as a nucleophile, participating in nucleophilic addition and substitution reactions. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other molecules, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrazine: The parent compound, hydrazine, is a simple dihydrogen derivative.
Monomethylhydrazine: A derivative where one hydrogen atom is replaced by a methyl group.
Dimethylhydrazine: A derivative with two methyl groups replacing hydrogen atoms.
Uniqueness
(2-Methylbutyl)hydrazine is unique due to the presence of the 2-methylbutyl group, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C5H14N2 |
|---|---|
Poids moléculaire |
102.18 g/mol |
Nom IUPAC |
2-methylbutylhydrazine |
InChI |
InChI=1S/C5H14N2/c1-3-5(2)4-7-6/h5,7H,3-4,6H2,1-2H3 |
Clé InChI |
MSRKJLYBJAVYEK-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![O-[3-(1-pyrrolidinyl)propyl]Hydroxylamine](/img/structure/B13616977.png)
![2-(Pyrrolidin-3-ylmethyl)benzo[d]thiazole](/img/structure/B13616980.png)
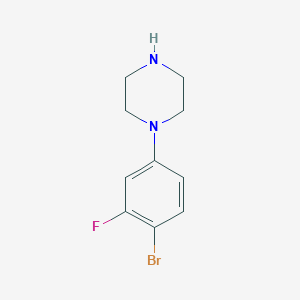
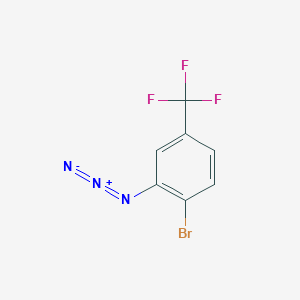



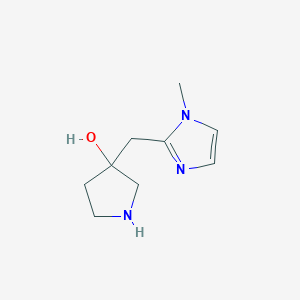
![3-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-3-hydroxypropanenitrile](/img/structure/B13617015.png)
